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Compound of Interest

Compound Name: 3-Chlorobutyric acid

Cat. No.: B1584251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-3-chlorobutanoic acid is a chiral carboxylic acid that holds significance as a building block in

the synthesis of various pharmaceutical compounds and other specialty chemicals. Its

stereochemistry plays a crucial role in the biological activity and efficacy of the final products.

This technical guide provides a comprehensive overview of the structural information,

physicochemical properties, and analytical methodologies for (S)-3-chlorobutanoic acid.

Structural Information and Physicochemical
Properties
(S)-3-chlorobutanoic acid is a derivative of butanoic acid with a chlorine atom at the C-3

position, creating a chiral center.

Table 1: Structural and Physicochemical Properties of 3-Chlorobutanoic Acid
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Property Value Source

Chemical Formula C₄H₇ClO₂ [1]

Molecular Weight 122.55 g/mol [1]

CAS Number
25139-77-9 ((S)-enantiomer)

1951-12-8 (racemic)

Appearance Colorless to pale yellow liquid [1]

Melting Point 16 °C (racemic) [2]

Boiling Point
Not available for (S)-

enantiomer

Density 1.187 g/mL (racemic) [2]

Solubility
Soluble in water and organic

solvents.
[1]

Specific Optical Rotation ([α]D)
Data not available in the

conducted searches.

Note: Much of the available physical data is for the racemic mixture of 3-chlorobutanoic acid.

Spectroscopic Data
Experimental spectroscopic data for the pure (S)-enantiomer of 3-chlorobutanoic acid is not

readily available in public databases. The following data is for the racemic mixture of 3-

chlorobutanoic acid.

Infrared (IR) Spectroscopy (Racemic Mixture)
The IR spectrum of 3-chlorobutanoic acid is characterized by a broad absorption band in the

region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a sharp peak

around 1715 cm⁻¹ corresponding to the C=O stretching of the carbonyl group, and absorptions

in the fingerprint region associated with C-Cl, C-O, and C-H bonds.

Mass Spectrometry (MS) (Racemic Mixture)
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The electron ionization (EI) mass spectrum of 3-chlorobutanoic acid shows a molecular ion

peak (M⁺) at m/z 122 and a characteristic M+2 peak at m/z 124 with an intensity of about one-

third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR or ¹³C NMR spectra for (S)-3-chlorobutanoic acid were found in the

conducted searches.

Experimental Protocols
Proposed Enantioselective Synthesis of (S)-3-
Chlorobutanoic Acid
A potential route for the enantioselective synthesis of (S)-3-chlorobutanoic acid involves the

stereospecific conversion of a readily available chiral precursor, such as (S)-3-hydroxybutanoic

acid or its ethyl ester. A detailed protocol for the synthesis of the precursor, (S)-(+)-ethyl 3-

hydroxybutanoate, via yeast reduction is available and can be adapted.

Step 1: Synthesis of (S)-(+)-Ethyl 3-Hydroxybutanoate (Precursor)[3]

This procedure utilizes the enantioselective reduction of ethyl acetoacetate using baker's yeast.

Materials: Sucrose, baker's yeast, ethyl acetoacetate, Celite, sodium chloride, diethyl ether,

magnesium sulfate.

Procedure:

In a suitable flask, dissolve sucrose (300 g) in tap water (1.6 L) and add baker's yeast (200

g) with stirring.

After one hour at approximately 30°C, add ethyl acetoacetate (20.0 g).

Stir the fermenting suspension for 24 hours at room temperature.

Add a warm solution of sucrose (200 g) in tap water (1 L), followed by another portion of

ethyl acetoacetate (20.0 g) one hour later.
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Continue stirring for 50-60 hours.

Monitor the reaction by gas chromatography.

Upon completion, add Celite (80 g) and filter the mixture.

Saturate the filtrate with sodium chloride and extract with diethyl ether.

Dry the combined ether extracts over magnesium sulfate, filter, and concentrate.

Fractionally distill the residue under reduced pressure to obtain (S)-(+)-ethyl 3-

hydroxybutanoate.

Step 2: Conversion of (S)-(+)-Ethyl 3-Hydroxybutanoate to (S)-3-Chlorobutanoic Acid

This step would involve the stereospecific replacement of the hydroxyl group with a chlorine

atom, followed by hydrolysis of the ester. A common method for this transformation that often

proceeds with inversion of configuration is the use of thionyl chloride (SOCl₂).

Materials: (S)-(+)-ethyl 3-hydroxybutanoate, thionyl chloride, pyridine (optional, as a catalyst

and acid scavenger), diethyl ether, hydrochloric acid, sodium bicarbonate, magnesium

sulfate.

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve

(S)-(+)-ethyl 3-hydroxybutanoate in an anhydrous solvent like diethyl ether.

Cool the solution in an ice bath.

Slowly add thionyl chloride (1.1 equivalents) to the solution. A small amount of pyridine

can be added to catalyze the reaction and neutralize the HCl produced.

After the addition is complete, allow the reaction to warm to room temperature and then

gently reflux for 1-2 hours, monitoring the reaction by TLC or GC.

After completion, cool the reaction mixture and carefully pour it over crushed ice to quench

the excess thionyl chloride.
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Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate

solution, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure to obtain crude ethyl (S)-3-chlorobutanoate.

For hydrolysis, dissolve the crude ester in a mixture of ethanol and water, and add a

stoichiometric amount of sodium hydroxide.

Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by

TLC).

Acidify the reaction mixture with dilute HCl and extract the (S)-3-chlorobutanoic acid with

diethyl ether.

Dry the combined organic extracts, remove the solvent, and purify the final product.

Purification and Analysis
Purification of the final product can be achieved by distillation under reduced pressure or by

column chromatography on silica gel. The enantiomeric purity of the synthesized (S)-3-

chlorobutanoic acid should be determined using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol (General)

Column: A chiral stationary phase (CSP) suitable for acidic compounds, such as a

polysaccharide-based column (e.g., Chiralcel® OD-H) or a protein-based column.

Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, with a

small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. The

exact composition should be optimized for the specific column used.

Flow Rate: Typically 0.5-1.5 mL/min.

Detection: UV detection at a low wavelength (e.g., 210 nm).

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
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Procedure:

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

Inject the sample solution.

Monitor the chromatogram for the separation of the two enantiomers. The retention times

will differ for the (S) and (R) enantiomers.

Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.

Mandatory Visualizations

Precursor Synthesis Conversion to Target Purification & Analysis

Ethyl Acetoacetate Yeast Reduction (S)-Ethyl-3-hydroxybutanoate Chlorination (SOCl2) Ester Hydrolysis (S)-3-chlorobutanoic acid Purification Chiral HPLC

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and analysis of (S)-3-chlorobutanoic acid.
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Caption: Key structural and analytical relationships for (S)-3-chlorobutanoic acid.

Conclusion
This technical guide summarizes the available structural and physicochemical information for

(S)-3-chlorobutanoic acid. While experimental data for the pure (S)-enantiomer, particularly

spectroscopic and optical rotation data, is limited in the public domain, this guide provides a

framework for its synthesis, purification, and analysis based on established chemical principles

and data from related compounds. The provided experimental protocols and logical diagrams

are intended to aid researchers in their work with this important chiral building block. Further

experimental investigation is warranted to fully characterize the properties of enantiomerically

pure (S)-3-chlorobutanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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